molecular formula C17H11Cl2FN2O2S B3686263 2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid

2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3686263
M. Wt: 397.2 g/mol
InChI Key: JTGVSBGUKWVJGN-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, a dichloroaniline moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-fluorophenyl)ethanone with thiourea under basic conditions.

    Attachment of the Dichloroaniline Moiety: The dichloroaniline group is introduced through a nucleophilic substitution reaction, where 2,4-dichloroaniline reacts with the thiazole intermediate.

    Formation of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the dichloroaniline moiety.

    Substitution: Substituted derivatives at the dichloroaniline moiety.

Scientific Research Applications

2-[2-(2,4-Dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A precursor in the synthesis of the compound.

    4-Fluorophenylthiazole: Shares the thiazole and fluorophenyl groups.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

2-[2-(2,4-Dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O2S/c18-10-3-6-13(12(19)7-10)21-17-22-16(14(25-17)8-15(23)24)9-1-4-11(20)5-2-9/h1-7H,8H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGVSBGUKWVJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 3
2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
2-[2-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid

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